1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-[(2,5-Dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a 2,5-dichlorophenylsulfonyl group and two methyl groups
Preparation Methods
The synthesis of 1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichlorobenzenesulfonyl chloride and 3,5-dimethylpyrazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction parameters, including temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-[(2,5-Dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide intermediates.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts such as palladium.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Preliminary research suggests potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to active sites, while the pyrazole ring contributes to the overall stability and specificity of the compound. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
When compared to similar compounds, 1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
2-[(2,5-Dichlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline: Shares the dichlorophenylsulfonyl group but differs in the core structure.
1-[(2,5-Dichlorophenyl)sulfonyl]-1H-benzimidazole: Contains a benzimidazole ring instead of a pyrazole ring.
1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine: Features a piperazine ring with additional nitro substitution.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-3,5-dimethylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O2S/c1-7-5-8(2)15(14-7)18(16,17)11-6-9(12)3-4-10(11)13/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKWTSMUEZIJAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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